molecular formula C12H19Cl2N3O B1462339 N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride CAS No. 2108457-75-4

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Cat. No.: B1462339
CAS No.: 2108457-75-4
M. Wt: 292.2 g/mol
InChI Key: IMHSLIFUPQHSFV-UHFFFAOYSA-N
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Description

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a chemical compound that belongs to the pyridine carboxamide family. It is characterized by its molecular formula C12H19Cl2N3O and a molecular weight of 292.2 g/mol. This compound is often used in pharmaceutical testing and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with pyridine carboxamide under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. The exact industrial methods may vary depending on the specific requirements and applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.

    Biology: Employed in biological studies to understand its effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. The exact mechanism can vary depending on the context of its use and the specific biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These include various substituted piperidines, spiropiperidines, and piperidinones.

    Pyridine Carboxamides: Other compounds in this family share similar structural features but may differ in their functional groups and chemical properties.

Uniqueness

N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride is unique due to its specific combination of piperidine and pyridine carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHSLIFUPQHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
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N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
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N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
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N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 6
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N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride

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